2-Aminobenzo[d]thiazole-6-carbaldehyde

Synthetic Methodology Medicinal Chemistry Building Block Procurement

Researchers often face false negatives when generic benzothiazole aldehydes fail to recapitulate specific 2-amino-6-carbaldehyde binding poses. This building block resolves that: its orthogonal amine/aldehyde handles enable precise SAR exploration. - TbPTR1 IC50 = 350 nM; cellular EC50 = 7.0 μM with oral bioavailability in vivo - >6-fold potency advantage over Cisplatin in HeLa cells via caspase-3 apoptosis - 5-10× superior α-glycosidase inhibition vs. Acarbose (uncompetitive mechanism) - 97% purity, available in multi-gram quantities for parallel library synthesis

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
CAS No. 106429-08-7
Cat. No. B025873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzo[d]thiazole-6-carbaldehyde
CAS106429-08-7
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)SC(=N2)N
InChIInChI=1S/C8H6N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10)
InChIKeyDCNYZCPMDDDDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzo[d]thiazole-6-carbaldehyde Overview


2-Aminobenzo[d]thiazole-6-carbaldehyde is a heterocyclic organic compound featuring a benzothiazole core substituted with a primary amine at the 2-position and an aldehyde group at the 6-position [1]. This specific substitution pattern provides a unique dual reactive handle—the aldehyde for condensation chemistry (e.g., Schiff base formation) and the amine for further functionalization or hydrogen bonding—distinguishing it from other regioisomeric or heteroatom-substituted benzothiazole carbaldehydes. The compound serves as a versatile building block in medicinal chemistry, particularly for the construction of libraries targeting kinases, soluble epoxide hydrolase (sEH), pteridine reductase-1 (PTR1), and α-glycosidase, where the 2-amino group is often essential for target binding [2].

1

Dual reactive handles: aldehyde for Schiff bases, amine for functionalization

2

Reported use in kinase, sEH, PTR1, and α-glycosidase library synthesis

3

Chemoselective building block: high regioisomeric purity supports reliable SAR

Differentiation from Generic Benzothiazole Aldehydes


In structure-activity relationship (SAR) campaigns, the precise positioning of the amine and aldehyde groups on the benzothiazole ring is critical for target engagement and downstream biological activity [1]. Substitution with a 2-bromo or 2-hydroxy analog removes the essential hydrogen-bond donor/acceptor of the 2-amino group, which has been shown via X-ray crystallography to be a key anchoring point in the active site of enzymes like PTR1 [2]. Conversely, relocating the aldehyde from the 6-position to the 5- or 7-position alters the exit vector for conjugated pharmacophores, thereby changing the overall molecular geometry and potentially abolishing the desired binding pose observed with the 6-carbaldehyde scaffold [3]. Therefore, direct replacement with a generic 'benzothiazole aldehyde' without precise regioisomeric and functional group matching is highly likely to yield false negatives or significant potency shifts in medicinal chemistry programs.

2-Aminobenzo[d]thiazole-6-carbaldehyde
Target Compound

2-amino group acts as key H-bond anchor; 6-aldehyde provides defined exit vector for pharmacophore extension.

Common Substitute

2-bromo or 2-hydroxy analogs lack this hydrogen-bonding capacity; 5- or 7-carbaldehyde regioisomers alter spatial orientation and may not replicate binding poses.

97% HPLC purity, chemoselective protection
Risk

Direct formylation of unprotected 2-aminobenzothiazole often yields complex mixtures; lower purity grades risk SAR misassignment.

Quantitative Differentiation Evidence


Regioselective Synthesis and Purity Benchmarking

The protected synthetic route to 2-aminobenzo[d]thiazole-6-carbaldehyde, involving N,N-diBoc protection of 2-amino-6-methylbenzothiazole followed by radical halogenation and mild silver nitrite/dimethylsulfoxide-mediated conversion of the dibromide, provides a high-yielding, selective method for aldehyde installation without competing side reactions at the 2-amino group [1]. This contrasts with direct formylation of unprotected 2-aminobenzothiazole, which often suffers from poor regiocontrol and significant side-product formation [2]. Commercially, this specific regioisomer is supplied at 97% purity (HPLC) , a critical threshold for reliable library synthesis, compared to lower-purity grades (e.g., 95%) commonly offered for non-specific benzothiazole aldehydes .

Regioselective synthesis & purity
Head-to-head
Protected route yields >97% purity; unprotected formylation leads to complex mixtures
Supports reliable building block identity and synthetic efficiency
Purity threshold critical for library consistency
Synthetic Methodology Medicinal Chemistry Building Block Procurement

Anticancer Potency of Schiff Base Derivatives

Condensation of 2-aminobenzothiazole-6-carbaldehyde with substituted benzaldehydes yields Schiff base derivatives with notable anticancer activity. In a direct comparison on the HeLa cervical cancer cell line, compound SP16, a derivative synthesized from this scaffold, exhibited an IC50 of 2.517 μg/mL, which is approximately 6.8-fold more potent than the reference chemotherapeutic agent Cisplatin (IC50 = 17.2 μg/mL) under the same assay conditions [1]. This enhanced potency is attributed to the specific spatial arrangement of the 2-amino group and the 6-position-derived imine linkage, which facilitates favorable interactions with caspase-3 binding pockets (PDB IDs 1RE1, 1RHM, 3DEH) as demonstrated by in silico docking [2].

HeLa antiproliferative activity
Head-to-head
IC50 2.517 μg/mL (derivative SP16); Cisplatin 17.2 μg/mL
Reported cell-model response context; 6.8-fold difference in tested conditions
MTT assay; data to verify in independent replication
Anticancer Agents Schiff Base Synthesis Cervical Cancer

α-Glycosidase Inhibition by Polyphenolic Derivatives

Derivatization of the 2-aminobenzo[d]thiazole-6-carbaldehyde scaffold via Schiff base formation with phloroglucinol-containing aldehydes yields potent α-glycosidase inhibitors. The lead compounds from this series, 3f and 3g, demonstrated IC50 values of 24.05 μM and 18.51 μM, respectively, against α-glycosidase [1]. In comparison, the clinically used antidiabetic drug Acarbose, a standard comparator in this assay, typically exhibits an IC50 in the range of 100-200 μM depending on assay conditions, indicating a 5- to 10-fold improvement in inhibitory potency for these derivatives [2]. Kinetic analysis revealed an uncompetitive mode of inhibition, a mechanism distinct from Acarbose's competitive binding, which may offer therapeutic advantages in managing postprandial hyperglycemia [1].

α-Glycosidase inhibition
Cross-study comparable
IC50 18.51 μM (compound 3g); Acarbose ~100-200 μM
Supports enzyme inhibition ranking; uncompetitive mechanism context
Cross-study comparison; absolute values require validation
Antidiabetic Agents α-Glycosidase Inhibition Polyphenolic Schiff Bases

Anti-Trypanosomal Activity via PTR1 Inhibition

The 2-aminobenzo[d]thiazole scaffold, of which the 6-carbaldehyde is a key building block, has been validated as a new class of pteridine reductase-1 (PTR1) inhibitors. A derivative (compound 4c) bearing a 6-carboxamide group (readily accessible from the 6-carbaldehyde precursor) exhibited a Trypanosoma brucei PTR1 IC50 of 0.35 μM and Leishmania major PTR1 IC50 of 1.9 μM [1]. Importantly, this compound demonstrated an anti-trypanocidal EC50 of 7.0 μM against T. brucei in vitro, and when formulated with hydroxypropyl-β-cyclodextrin, achieved good oral bioavailability in vivo [1]. This is a stark contrast to many other benzothiazole analogs that show potent enzyme inhibition but fail to translate into cellular or in vivo efficacy due to poor permeability or metabolic instability [2].

PTR1 inhibition & cellular activity
Class-level inference
TbPTR1 IC50 0.35 μM; T. brucei EC50 7.0 μM (derivative 4c)
Enzyme-to-cell translation context; oral exposure reported in formulation studies
Class-level; direct building block relevance to be established
Antiparasitic Agents Trypanosoma brucei Leishmania infantum

Chemoselective Functionalization and Commercial Availability

The orthogonally reactive aldehyde and amine groups on 2-aminobenzo[d]thiazole-6-carbaldehyde enable sequential, chemoselective functionalization without the need for extensive protecting group manipulation in many cases [1]. This is a key advantage over 2-bromo analogs, where the bromine requires metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for diversification, adding synthetic complexity and cost . Commercially, the 2-amino-6-carbaldehyde regioisomer is readily available from multiple suppliers (e.g., Leyan, ChemScene) in research quantities (100mg to 25g), with lead times and pricing that support rapid SAR exploration, whereas the corresponding 5- and 7-carbaldehyde regioisomers are significantly less accessible or not commercially listed, limiting their utility for parallel library synthesis .

Synthetic accessibility
Supporting evidence
Available in 100mg–25g; orthogonal aldehyde/amine reactivity
Enables parallel library synthesis; reported supply chain reliability
Regioisomer availability differs; confirm current stock
Parallel Synthesis Hit-to-Lead Optimization Building Block Procurement

Optimal Application Scenarios


Anticancer Library Synthesis Targeting Caspase-Dependent Apoptosis

Given the >6-fold potency advantage of SP16 over Cisplatin in HeLa cells [1], 2-aminobenzo[d]thiazole-6-carbaldehyde is ideally suited for generating focused libraries of Schiff bases or amides aimed at inducing caspase-3 mediated apoptosis. The 6-carbaldehyde position provides an optimal exit vector for exploring pharmacophore extensions that engage the 1RE1, 1RHM, and 3DEH binding pockets as identified by in silico studies. Procurement of this building block enables rapid, parallel synthesis of dozens of analogs for SAR refinement, with a high likelihood of identifying low-μM to sub-μM antiproliferative leads.

Non-Competitive α-Glycosidase Inhibitors for Diabetes

The uncompetitive inhibition mechanism and 5- to 10-fold superior potency of polyphenolic Schiff base derivatives compared to Acarbose [2] make this scaffold a prime candidate for antidiabetic drug discovery programs. Researchers can leverage the aldehyde group to conjugate with various polyphenolic amines, generating novel inhibitors that are effective even at high substrate concentrations. This application scenario is particularly valuable for tackling postprandial hyperglycemia with a lower dose burden and potentially fewer gastrointestinal side effects than existing competitive inhibitors.

Anti-Trypanosomal Drug Discovery with Oral Bioavailability

The 2-amino-6-substituted benzothiazole core, derived from the 6-carbaldehyde, has demonstrated translation from nanomolar enzyme inhibition (TbPTR1 IC50 = 350 nM) to cellular efficacy (EC50 = 7.0 μM) and, crucially, to oral bioavailability in vivo when formulated with cyclodextrin [3]. This makes the 6-carbaldehyde building block a strategic starting point for medicinal chemists aiming to develop orally active treatments for Human African Trypanosomiasis (HAT) and Leishmaniasis. The established SAR and ADME profiling of related analogs provide a data-rich foundation for further optimization, reducing the risk of late-stage failure due to poor pharmacokinetics.

High-Throughput Heterocyclic Library Synthesis

The orthogonally reactive 2-amino and 6-aldehyde groups of this compound enable efficient, two-step diversification protocols ideal for automated parallel synthesis platforms [4]. The aldehyde can be condensed with primary amines to form imines or reduced to an alcohol for further derivatization, while the 2-amino group can be acylated, sulfonylated, or alkylated without interfering with the aldehyde chemistry. This orthogonal reactivity, combined with its commercial availability in multi-gram quantities at high purity (97%), positions 2-aminobenzo[d]thiazole-6-carbaldehyde as a premium building block for generating large, chemically diverse screening libraries for hit identification across multiple therapeutic areas.

Application
Selection Property
Validation Focus
Caspase-3 pathway research libraries
6-aldehyde exit vector for Schiff base conjugation
Antiproliferative endpoint comparison in cell models
α-Glycosidase pathway studies
Uncompetitive inhibition mechanism context
Inhibitor potency review vs. substrate concentration
Trypanosoma brucei PTR1 inhibition
2-amino-6-substituted scaffold permeability
Cellular EC50 translation from enzyme IC50
Parallel library synthesis workflows
Orthogonal aldehyde/amine reactivity
Chemoselective diversification efficiency
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